(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide
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Overview
Description
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide is an organic compound characterized by its complex structure, which includes a bromophenyl group, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide typically involves multi-step organic reactions One common method starts with the preparation of the key intermediate, 3-bromobenzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form a cyano-substituted intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the cyano group can be targets for oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine, and the double bonds in the penta-2,4-dienamide structure can be hydrogenated.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid, while reduction of the cyano group could produce the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group and the furan ring could play crucial roles in binding to molecular targets, while the bromophenyl group might enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-N-(3-chlorophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide: Similar structure but with a chlorine atom instead of bromine.
(2Z,4E)-N-(3-methylphenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide: Contains a methyl group on the phenyl ring instead of bromine.
(2Z,4E)-N-(3-nitrophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the bromine atom in (2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(2-furyl)penta-2,4-dienamide imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and electron-withdrawing properties can influence the compound’s overall chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2Z,4E)-N-(3-bromophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAYVPKDZMJCRJ-FPRYLXCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C=C\C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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